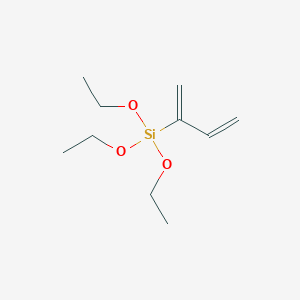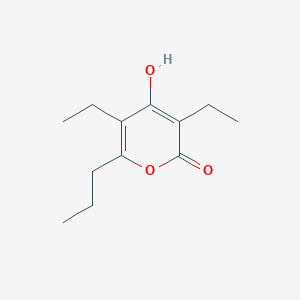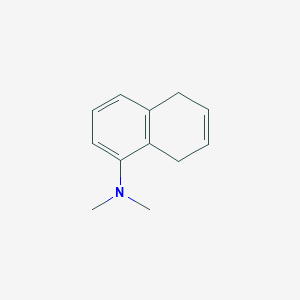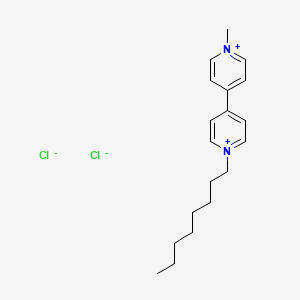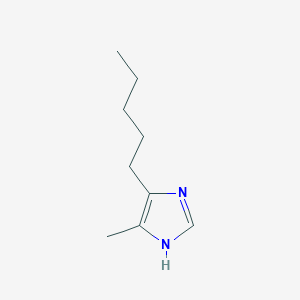
5-methyl-4-pentyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-pentyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position and a pentyl group at the 4-position of the imidazole ring. Imidazoles are known for their wide range of chemical and biological activities, making them important in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-pentyl-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-halo ketone and an aldehyde in the presence of ammonia .
Industrial Production Methods
Industrial production of imidazoles often involves the use of high-throughput methods to ensure scalability and efficiency. These methods typically employ catalysts and optimized reaction conditions to maximize yield and minimize by-products. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported to produce substituted imidazoles in high yields .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-pentyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Scientific Research Applications
5-methyl-4-pentyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methyl-4-pentyl-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-methylimidazole: Similar in structure but lacks the pentyl group.
1-methylimidazole: Contains a methyl group at the nitrogen atom instead of the carbon atom.
4(5)-methylimidazole: Similar but with different substitution patterns
Uniqueness
5-methyl-4-pentyl-1H-imidazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the methyl and pentyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
113519-98-5 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5-methyl-4-pentyl-1H-imidazole |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-6-9-8(2)10-7-11-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
FYCATXYYLRJQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





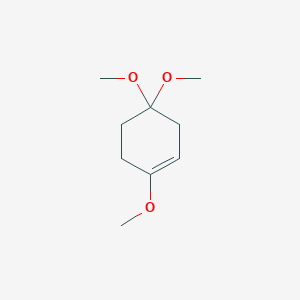
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)


